Molecular Weight and Lipophilicity Comparison: 4-Isopropylphenylsulfonyl vs. Phenylsulfonyl and Tosyl Analogs
The target compound (MW 358.5 Da) is substantially larger than the des‑benzyl scaffold 1-[(4-isopropylphenyl)sulfonyl]piperazine (CAS 730976-75-7, MW 268.38 Da) . In the sulfonylpiperazine class, increasing molecular weight correlates with higher logP, which directly impacts blood‑brain barrier penetration and target‑tissue distribution [1]. The isopropyl substituent on the phenylsulfonyl group further increases steric bulk and lipophilicity relative to the unsubstituted phenylsulfonyl analog (MW ≈ 330 Da for 1-benzyl-4-phenylsulfonylpiperazine) and the tosyl analog (MW ≈ 344 Da for 1-benzyl-4-tosylpiperazine). These differences are not cosmetic; in the σ₁ ligand series, replacing a halogen with hydrogen on the sulfonyl aryl ring changed Ki by >10‑fold, demonstrating the sensitivity of binding to aryl substitution [2].
| Evidence Dimension | Molecular weight and predicted lipophilicity |
|---|---|
| Target Compound Data | MW 358.5 Da; predicted logP (ACD/Labs) 3.8–4.2 |
| Comparator Or Baseline | 1-[(4-Isopropylphenyl)sulfonyl]piperazine (CAS 730976-75-7): MW 268.38 Da; 1-Benzyl-4-tosylpiperazine: MW ≈ 344 Da |
| Quantified Difference | MW difference: +90.1 Da over the des‑benzyl scaffold; +14–28 Da over tosyl/phenylsulfonyl analogs |
| Conditions | Predicted physicochemical properties from ACD/Labs Percepta (ChemSpider) and ChemicalBook data |
Why This Matters
Procurement of the correct molecular weight and lipophilicity is essential for experiments where passive membrane permeability, CNS penetration, or plasma protein binding are critical variables; substituting a lower‑MW analog compromises the validity of such studies.
- [1] Kilbile JT, et al. An insight into the biological activity and structure-based drug design attributes of sulfonylpiperazine derivatives. J Mol Struct. 2023;1285:135510. doi:10.1016/j.molstruc.2023.135510. View Source
- [2] Sadeghzadeh M, Sheibani S, Ghandi M, Daha FJ, Amanlou M, Arjmand M, Hasani Bozcheloie A. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. Eur J Med Chem. 2013 Jun;64:488-497. doi:10.1016/j.ejmech.2013.04.013. View Source
